2,3-Bis(phenylsulfonyl)-1,3-butadiene
CAS No.: 85540-20-1
Cat. No.: VC19310929
Molecular Formula: C16H14O4S2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85540-20-1 |
|---|---|
| Molecular Formula | C16H14O4S2 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)buta-1,3-dien-2-ylsulfonylbenzene |
| Standard InChI | InChI=1S/C16H14O4S2/c1-13(21(17,18)15-9-5-3-6-10-15)14(2)22(19,20)16-11-7-4-8-12-16/h3-12H,1-2H2 |
| Standard InChI Key | MZRCSZMGBMHTJW-UHFFFAOYSA-N |
| Canonical SMILES | C=C(C(=C)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Structural and Electronic Properties of 2,3-Bis(phenylsulfonyl)-1,3-butadiene
Molecular Geometry and Conformational Dynamics
BPSB adopts a planar s-trans conformation due to conjugation between the sulfonyl groups and the central 1,3-butadiene backbone. X-ray crystallographic studies reveal bond lengths of approximately 1.46 Å for the C–S bonds and 1.32–1.35 Å for the C=C bonds, consistent with significant electron delocalization . The sulfonyl groups induce a dipole moment of 5.2 D, enhancing electrophilicity at the β-carbons while stabilizing intermediate carbanions through resonance.
Spectroscopic Characterization
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NMR: The vinylic protons resonate as a singlet at δ 6.85–7.02 ppm, while the ortho- and para-protons of the phenylsulfonyl groups appear as multiplets at δ 7.45–7.89 ppm .
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NMR: The central carbons (C2 and C3) show signals at δ 135.2–136.8 ppm, with the sulfonyl-bearing carbons at δ 143.5–144.3 ppm .
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IR: Strong absorptions at 1305 cm (asymmetric S=O stretch) and 1142 cm (symmetric S=O stretch) confirm the sulfonyl functionality .
Synthetic Routes to 2,3-Bis(phenylsulfonyl)-1,3-butadiene
Direct Sulfonylation of 1,3-Butadiene
BPSB is typically synthesized via a two-step sequence:
Alternative Methods
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Oxidative Coupling: Phenyl vinyl sulfoxide undergoes Cu(I)-mediated coupling to generate BPSB, albeit with lower efficiency (45–50% yield) .
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Sulfone Metathesis: Transition-metal-catalyzed exchange between 1,3-butadiene and diphenyl disulfone provides moderate yields (55–60%) .
Reactivity Patterns and Mechanistic Insights
Michael Addition with Amines and Carbanions
BPSB undergoes regioselective 1,4-conjugate additions with soft nucleophiles:
Primary Amines
Reaction with primary amines (e.g., benzylamine) proceeds via a stepwise mechanism:
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Initial Addition: The amine attacks C1 of BPSB, forming a stabilized carbanion intermediate.
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Proton Shift: A -hydride shift generates a conjugated enamine.
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Cyclization: Intramolecular nucleophilic attack yields dihydropyrrolidines (Table 1) .
Table 1: Products from BPSB and Primary Amines
| Amine | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Benzylamine | 2-Benzyl-1,3-dihydropyrrolidine | 78 | 92:8 |
| Cyclohexylamine | 2-Cyclohexyl-1,3-dihydropyrrolidine | 65 | 85:15 |
Malonate Esters
Soft carbanions (e.g., dimethyl malonate) add to BPSB, followed by sulfinate elimination and cyclization to form bicyclo[3.3.0]octenes. The reaction is stereospecific: (E)- and (Z)-configured malonates yield distinct diastereomers (Table 2) .
Table 2: Stereochemical Outcomes with Malonate Esters
| Malonate Configuration | Product Configuration | Yield (%) |
|---|---|---|
| (E)-Dimethyl (3-cyano-2-propenyl)propanedioate | endo-Bicyclo[3.3.0]octene | 82 |
| (Z)-Dimethyl (3-cyano-2-propenyl)propanedioate | exo-Bicyclo[3.3.0]octene | 79 |
[2+2]-Cycloadditions and Annulations
When malonate esters contain tethered π-bonds (e.g., 2-((5-oxo-2,5-dihydrofuranyl)methyl)malonate), BPSB participates in intramolecular [2+2]-cycloadditions. This forms bicyclo[4.2.0]octane derivatives via a transient allene intermediate . The reaction pathway is highly dependent on the tether length and substitution pattern:
Applications in Natural Product Synthesis
Azatricyclic Core of (±)-Halichlorine
BPSB enables a concise synthesis of the azatricyclic core (IX) of (±)-halichlorine, a marine alkaloid with anti-inflammatory properties. Key steps include:
Scheme 1:
Fused Cyclopentenes
BPSB’s tandem Michael addition-cyclization sequence has been leveraged to synthesize bicyclo[3.3.0]octenes, structural motifs found in terpenoids and polyketides. For example, reaction with γ-substituted β,γ-alkenyl malonates affords products with >90% diastereoselectivity .
Recent Methodological Advances
Tandem Michael/Aldol/Retro-aldol Sequences
Li et al. (2022) reported a BPSB-mediated cascade reaction between phenacylmalononitriles and maleimides, yielding bicyclic cyclopentenes with all-carbon quaternary centers. The process involves:
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Michael Addition: Malononitrile attacks BPSB.
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Aldol Cyclization: Intramolecular aldol reaction forms a six-membered ring.
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Retro-aldol Rearrangement: Ring contraction generates the cyclopentene core (85% yield, dr >20:1) .
Sulfinate-Organocatalyzed Annulations
Martzel et al. (2018) developed a phase-transfer catalytic system using BPSB and 1,1-dicyano olefins. The sulfinate anion generated in situ facilitates [3+2]-annulations, producing cyclopentane derivatives with 89% enantiomeric excess (ee) .
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